11-Hydroxysugiol

Description

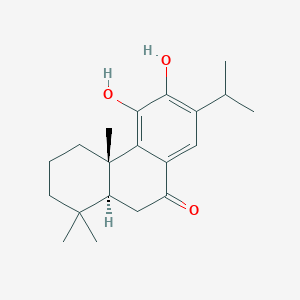

Structure

3D Structure

Properties

IUPAC Name |

(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLRDIDXYBIPFY-YWZLYKJASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 11-Hydroxysugiol: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxysugiol is a naturally occurring abietane diterpenoid that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its biological activities, with a focus on its role as an acetylcholinesterase inhibitor. Quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Cupressaceae and Lamiaceae families. The primary documented sources are:

-

Cryptomeria japonica (Japanese Cedar): This coniferous tree, particularly its heartwood, is a known source of various abietane diterpenoids, including this compound.

-

Salvia broussonetii : This flowering plant from the mint family has been shown to produce this compound, referred to in some literature by its synonym, demethylcryptojaponol, in its transformed root cultures.[1]

While not explicitly confirmed, other species within the Cupressus, Taxodium, and other Salvia genera, which are known to produce structurally related abietane diterpenoids like sugiol and ferruginol, may also serve as potential, yet unconfirmed, sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following provides a generalized protocol based on methodologies for similar abietane diterpenoids and specific information on the isolation from Salvia broussonetii hairy root cultures.

General Extraction and Fractionation Workflow

The process begins with the extraction of the dried and powdered plant material, followed by a series of chromatographic steps to isolate the target compound.

Experimental Protocol for Isolation from Salvia broussonetii Hairy Roots

The following protocol is adapted from the reported isolation of demethylcryptojaponol (this compound) from transformed hairy root cultures of Salvia broussonetii.[1]

1. Extraction:

-

Lyophilized hairy root cultures (e.g., 100 g) are extracted exhaustively with a solvent such as acetone at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with less polar mixtures (e.g., hexane-ethyl acetate) and gradually increasing in polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled.

3. Purification:

-

Further purification of the pooled fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Elution with a suitable solvent system (e.g., methanol-water) yields the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Note: Specific details regarding solvent ratios, column dimensions, and flow rates should be optimized based on the specific experimental setup.

Biological Activity of this compound

The primary reported biological activity of this compound is its role as a cholinesterase inhibitor.

Acetylcholinesterase (AChE) Inhibitory Activity

PubChem lists this compound as an inhibitor of both acetylcholinesterase (EC 3.1.1.7) and cholinesterase (EC 3.1.1.8). This activity is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of AChE can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain.

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay is a standard method for determining AChE inhibitory activity.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing a phosphate buffer (e.g., 0.1 M, pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), the test compound (this compound) at various concentrations, and the acetylcholinesterase enzyme solution.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined by non-linear regression analysis.

Quantitative Data:

| Compound | IC50 Value (µM) | Source/Reference |

| Galantamine | ~1.5 | Standard Drug |

| Donepezil | ~0.03 | Standard Drug |

| Rivastigmine | ~4.1 | Standard Drug |

| Quercetin | 54.5 | Natural Flavonoid |

| Myricetin | 43.2 | Natural Flavonoid |

This table serves as a reference for the range of potencies observed for AChE inhibitors.

Potential Anti-Inflammatory Activity

Many abietane diterpenoids exhibit anti-inflammatory properties. While not specifically demonstrated for this compound, it is plausible that it may also possess such activity. The anti-inflammatory effects of natural products are often mediated through the inhibition of key signaling pathways.

Potential Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) is also crucial in the inflammatory response. Modulation of this pathway can affect the expression of inflammatory mediators.

Further research is required to investigate the anti-inflammatory potential of this compound and to elucidate its mechanism of action.

Conclusion and Future Directions

This compound is a promising natural product with documented acetylcholinesterase inhibitory activity. The primary known natural sources, Cryptomeria japonica and Salvia broussonetii, provide a starting point for its further investigation. This guide has outlined the essential methodologies for its isolation and biological evaluation.

Future research should focus on:

-

Quantitative analysis: Determining the yield of this compound from various natural sources to identify the most viable options for large-scale extraction.

-

Biological screening: Conducting comprehensive studies to determine the IC50 value of this compound against acetylcholinesterase and to explore its potential anti-inflammatory, cytotoxic, and other pharmacological activities.

-

Mechanism of action studies: Investigating the specific signaling pathways through which this compound exerts its biological effects.

-

Semi-synthesis: Exploring the semi-synthesis of this compound from more abundant abietane diterpenoid precursors to ensure a sustainable supply for further drug development.

References

An In-depth Technical Guide to the Biosynthesis of 11-Hydroxysugiol in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxysugiol is a phenolic abietane diterpenoid found in various plant species, particularly within the Lamiaceae family. Diterpenoids are a class of secondary metabolites with a 20-carbon backbone, derived from geranylgeranyl pyrophosphate (GGPP).[1][2] These compounds, including this compound, exhibit a range of biological activities, making them of significant interest for pharmaceutical research and development.[3][4] This guide provides a detailed overview of the biosynthetic pathway of this compound, focusing on the key enzymatic steps, experimental protocols for characterization, and quantitative data reported in the literature.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, which produces the universal diterpenoid precursor, GGPP. This precursor can be synthesized through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway.[1] From GGPP, the pathway to this compound proceeds through a series of cyclization, aromatization, and oxidation reactions, primarily catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The key steps in the biosynthesis of this compound are:

-

Cyclization of GGPP to Miltiradiene: The linear precursor GGPP is first cyclized to form the diterpene skeleton of miltiradiene.

-

Aromatization to Abietatriene: Miltiradiene undergoes aromatization to form abietatriene.

-

Hydroxylation to Ferruginol: The aromatic intermediate, abietatriene, is then hydroxylated to produce ferruginol. This reaction is a critical step catalyzed by enzymes belonging to the CYP76AH subfamily.

-

Oxidation to Sugiol: Ferruginol is further oxidized to form sugiol.

-

Hydroxylation to this compound: The final step involves the hydroxylation of sugiol at the C11 position to yield this compound. Evidence suggests that certain CYP76AH subfamily proteins can catalyze this reaction, as well as the formation of 11-hydroxyferruginol.

Key Enzymes in the Pathway

The biosynthesis of this compound is heavily reliant on the catalytic activity of cytochrome P450 enzymes, particularly those from the CYP76AH subfamily. These enzymes are responsible for the series of oxidative modifications that decorate the basic diterpene scaffold.

-

CYP76AH Subfamily: Members of this subfamily have been shown to be crucial for the biosynthesis of various phenolic diterpenoids. For instance, CYP76AH1 from Salvia miltiorrhiza was initially identified as a ferruginol synthase. Subsequent research on orthologs like CYP76AH4 from rosemary has clarified that these enzymes can hydroxylate abietatriene to ferruginol. Furthermore, studies on various CYP76AH proteins from different Salvia species have demonstrated their ability to catalyze the continuous oxidation of ferruginol to produce sugiol, 11-hydroxyferruginol, and this compound, although the product distribution can vary significantly between different enzymes.

Quantitative Data

The following table summarizes the available quantitative data for a key enzyme involved in the biosynthesis of phenolic diterpenoids related to this compound.

| Enzyme | Substrate | Product | KM (µM) | Source |

| CYP76AH4 | Abietatriene | Ferruginol | 25 ± 6 |

Experimental Protocols

The characterization of enzymes in the this compound biosynthetic pathway often involves heterologous expression in microbial systems followed by in vitro enzymatic assays.

Protocol: Functional Characterization of CYP76AH Enzymes in E. coli

1. Gene Synthesis and Codon Optimization:

-

The coding sequences of candidate CYP76AH genes are synthesized.

-

For optimal expression in E. coli, the gene sequences are codon-optimized.

-

The N-terminal membrane anchor region may be replaced with a leader peptide to enhance functional expression.

2. Vector Construction and E. coli Transformation:

-

The synthesized genes are cloned into an appropriate expression vector.

-

The expression vector is then transformed into a suitable E. coli strain, often one that is also engineered to produce the necessary precursors, such as miltiradiene or abietatriene.

3. Protein Expression:

-

E. coli cultures are grown to a suitable optical density.

-

Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cultures are incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-48 hours) to facilitate proper protein folding.

4. In Vitro Enzyme Assays:

-

Microsomal fractions containing the expressed CYP enzyme are prepared from the E. coli cells.

-

The assay mixture contains the microsomal preparation, the substrate (e.g., abietatriene or ferruginol), a buffer solution, and a cofactor such as NADPH.

-

The reaction is incubated at a specific temperature for a set duration.

-

The reaction is then quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

5. Product Analysis:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify and quantify the reaction products.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway from GGPP to this compound.

Experimental Workflow for Enzyme Characterization

References

An In-depth Technical Guide to 11-Hydroxysugiol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxysugiol is a naturally occurring abietane diterpenoid found in various plant species, notably from the genera Salvia and Cryptomeria.[1] This compound, also known as demethylcryptojaponol or 12-O-demethylcryptojaponol, has garnered interest in the scientific community for its biological activities, including cholinesterase inhibition and cytotoxicity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with relevant experimental protocols and a proposed signaling pathway for its action as a cholinesterase inhibitor.

Chemical Structure and Identifiers

This compound is characterized by a tricyclic abietane skeleton. Its structure is closely related to sugiol, with the addition of a hydroxyl group on the aromatic ring.[1]

| Identifier | Value |

| IUPAC Name | (4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-(propan-2-yl)-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

| Chemical Formula | C₂₀H₂₈O₃ |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 88664-08-8 |

| Synonyms | 11-Hydroxy-sugiol, Demethylcryptojaponol, 12-O-demethylcryptojaponol |

Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Monoisotopic Mass | 316.20384475 Da |

Note: These values are computationally generated and have not been experimentally verified.

Spectral Data

Detailed experimental spectral data with full assignments for this compound are not available in the reviewed literature. However, the general features expected in its NMR and mass spectra can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the isopropyl group protons, the methyl groups, and the protons of the fused ring system. The chemical shifts and coupling patterns would be characteristic of the abietane skeleton.

-

¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to the carbon atoms in the molecule, including those of the carbonyl group, the aromatic ring, the aliphatic rings, and the methyl and isopropyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and methyl or isopropyl groups, leading to characteristic fragment ions that can aid in structure elucidation.

Biological Activities and Signaling Pathways

This compound has been identified as a cholinesterase inhibitor and has demonstrated cytotoxic effects.[2]

Cholinesterase Inhibition

This compound inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.

The inhibition of acetylcholinesterase by compounds like this compound can lead to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which is known to promote cell survival and neuroprotection.

Caption: Proposed signaling pathway of this compound as a cholinesterase inhibitor.

Cytotoxicity

This compound has been shown to exhibit cytotoxic effects against various cell lines, including insect and mammalian cells. This suggests its potential as an anticancer or insecticidal agent. The exact mechanism of its cytotoxic action has not been fully elucidated and warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

Isolation of Abietane Diterpenoids from Salvia Species (General Protocol)

This protocol is a general guide for the isolation of diterpenoids from Salvia species and would require optimization for the specific isolation of this compound.

Caption: General workflow for the isolation of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of Tris-HCl buffer (50 mM, pH 8.0), and 25 µL of the test compound solution.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Cytotoxicity Assay (MTT Assay)

-

Reagents and Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound and incubate for another 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC₅₀ value is calculated from the dose-response curve.

-

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its role as a cholinesterase inhibitor suggests potential applications in the field of neurodegenerative diseases, while its cytotoxic properties indicate a potential for development as an anticancer or insecticidal agent. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and detailed spectral characterization. Furthermore, elucidating the specific molecular mechanisms underlying its biological activities will be crucial for its potential therapeutic applications.

References

Unveiling the Spectroscopic Signature of 11-Hydroxysugiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 11-Hydroxysugiol, a naturally occurring abietane diterpenoid. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development endeavors.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the chemical formula C₂₀H₂₈O₃, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.85 | m | |

| 1β | 1.80 | m | |

| 2α | 1.65 | m | |

| 2β | 1.50 | m | |

| 3α | 1.70 | m | |

| 3β | 1.45 | m | |

| 5α | 3.10 | d | 12.0 |

| 6α | 2.60 | dd | 17.0, 6.0 |

| 6β | 2.50 | dd | 17.0, 3.0 |

| 14 | 6.80 | s | |

| 15 | 3.20 | sept | 7.0 |

| 16 | 1.25 | d | 7.0 |

| 17 | 1.24 | d | 7.0 |

| 18 | 1.30 | s | |

| 19 | 1.20 | s | |

| 20 | 1.40 | s | |

| 11-OH | 8.50 | s | |

| 12-OH | 5.50 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 19.0 |

| 3 | 41.5 |

| 4 | 33.5 |

| 5 | 50.0 |

| 6 | 30.0 |

| 7 | 198.0 |

| 8 | 135.0 |

| 9 | 145.0 |

| 10 | 40.0 |

| 11 | 148.0 |

| 12 | 142.0 |

| 13 | 130.0 |

| 14 | 110.0 |

| 15 | 27.0 |

| 16 | 22.5 |

| 17 | 22.5 |

| 18 | 33.0 |

| 19 | 21.5 |

| 20 | 25.0 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula.

-

Molecular Formula: C₂₀H₂₈O₃

-

Calculated Mass: 316.2038

-

Observed Mass [M+H]⁺: 317.2111

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are representative of the methods used for the analysis of diterpenoids like this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) and transferred to a 5 mm NMR tube. Spectroscopic analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Spectra are acquired with a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum. A larger spectral width (e.g., 0-220 ppm) is used.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule. Standard pulse programs provided by the spectrometer manufacturer are utilized.

Mass Spectrometry

Mass spectral data is typically acquired using a high-resolution mass spectrometer coupled with an appropriate ionization source, such as electrospray ionization (ESI).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is collected in positive or negative ion mode. For fragmentation studies (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID).

Biological Activity: Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1] The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Signaling Pathway of Cholinesterase Inhibition

Acetylcholine is a neurotransmitter that is released into the synaptic cleft to transmit nerve impulses. AChE and BChE are responsible for the rapid hydrolysis of acetylcholine, terminating the signal. Inhibitors like this compound block the active site of these enzymes, leading to an accumulation of acetylcholine in the synapse and enhanced cholinergic neurotransmission.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental protocols will aid in the confident identification and characterization of this compound, while the information on its biological activity provides context for its potential therapeutic applications.

References

11-Hydroxysugiol as a Potential Acetylcholinesterase Inhibitor: A Technical Guide for Researchers

Disclaimer: Direct research on 11-Hydroxysugiol as an acetylcholinesterase (AChE) inhibitor is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the reported activity of structurally related abietane diterpenes and outlines the established experimental protocols for evaluating potential AChE inhibitors. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone for the symptomatic treatment of Alzheimer's disease (AD), as a decline in cholinergic activity is a consistent feature of the disease. Several synthetic drugs, such as donepezil and galantamine, are AChE inhibitors used in clinical practice.

Natural products have historically been a rich source of novel drug leads, including AChE inhibitors. Abietane diterpenes, a large class of natural compounds derived from plants, have demonstrated a range of biological activities, including acetylcholinesterase inhibition. While this compound belongs to this class, its specific inhibitory activity against AChE has not been extensively reported. However, the activity of related compounds suggests that it is a promising candidate for investigation.

Acetylcholinesterase Inhibitory Activity of Abietane Diterpenes

Numerous studies have investigated the AChE inhibitory potential of abietane diterpenes isolated from various plant species. These compounds share a common three-ring carbon skeleton, with variations in functional groups influencing their biological activity. The data presented below summarizes the findings for several abietane diterpenes, providing a comparative context for the potential investigation of this compound.

Quantitative Data on AChE Inhibition by Abietane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of abietane diterpenes against acetylcholinesterase. These values serve as a benchmark for assessing the potency of potential inhibitors.

| Compound | Source Organism | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

| Carnosic acid | Rosmarinus officinalis | 23.4 | Galantamine | 1.8 |

| Carnosol | Rosmarinus officinalis | 8.1 | Galantamine | 1.8 |

| Rosmanol | Rosmarinus officinalis | 12.5 | Galantamine | 1.8 |

| Sugiol | Salvia officinalis | > 100 | Galantamine | Not specified |

| 7α-acetoxyroyleanone | Plectranthus madagascariensis | 1.3 | Galantamine | 0.5 |

| Horminone | Plectranthus madagascariensis | 2.1 | Galantamine | 0.5 |

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The following section details the standard experimental methodologies for evaluating the AChE inhibitory activity of a test compound like this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman and colleagues.

Principle: The assay is based on the reaction of acetylthiocholine (ATCI), a substrate analog of acetylcholine, with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other sources)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil, Galantamine)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent.

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB solution to each well.

-

Measure the absorbance of the reaction mixture at 412 nm at regular intervals for a set duration (e.g., every minute for 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

-

The AChE inhibition assay is performed as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

The initial reaction rates (v) are measured for each combination of substrate and inhibitor concentration.

-

The data is then plotted using graphical methods such as the Lineweaver-Burk plot (1/v vs. 1/[S]), Dixon plot (1/v vs. [I]), or Cornish-Bowden plot ([S]/v vs. [I]).

-

The type of inhibition is determined by analyzing the changes in the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), in the presence of the inhibitor.

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the standard workflow for screening potential AChE inhibitors and the fundamental mechanism of AChE action and its inhibition.

Caption: Workflow for evaluating this compound as an AChE inhibitor.

Caption: Mechanism of acetylcholinesterase action and its inhibition.

Conclusion and Future Directions

While direct evidence for the acetylcholinesterase inhibitory activity of this compound is currently lacking in the scientific literature, the documented activity of structurally similar abietane diterpenes provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear and established pathway for researchers to determine the in vitro efficacy and mechanism of action of this compound as an AChE inhibitor.

Future research should focus on:

-

In vitro screening: Performing the Ellman's assay to determine the IC₅₀ value of this compound against AChE.

-

Kinetic analysis: Elucidating the mechanism of inhibition through detailed enzyme kinetic studies.

-

Structure-Activity Relationship (SAR) studies: Comparing the activity of this compound with other abietane diterpenes to understand the influence of its specific functional groups on inhibitory potency.

-

In silico studies: Employing molecular docking simulations to predict the binding interactions of this compound with the active site of AChE.

Successful outcomes from these studies could position this compound as a novel natural product lead for the development of new therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

11-Hydroxysugiol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxysugiol, a naturally occurring abietane diterpenoid, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding its biological activities, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and development. While specific data for this compound is still emerging, this guide draws upon existing literature and data from closely related abietane diterpenoids to present a holistic view of its therapeutic promise.

Introduction

This compound is an abietane diterpenoid, a class of organic compounds found in various plant species, particularly in the genus Salvia and Plectranthus.[1][2] Its chemical structure is characterized by a tricyclic diterpene skeleton. The presence of hydroxyl and other functional groups on this scaffold is believed to be responsible for its diverse biological activities. Research into abietane diterpenoids has revealed a broad spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant activities, making this compound a compelling candidate for further investigation in drug discovery.

Anticancer Activity

The cytotoxic potential of this compound against various human cancer cell lines has been investigated, demonstrating its potential as an anticancer agent.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the available growth inhibition (GI50) values for this compound against several human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 43.14 ± 8.32 | [3] |

| BxPC-3 | Pancreatic Cancer | 45.01 ± 8.33 | [3] |

| A549 | Non-small Cell Lung Cancer | 35.04 ± 6.20 | [3] |

| PC-3 | Prostate Cancer | 41.03 ± 7.95 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Induction of Apoptosis

While the precise apoptotic mechanism of this compound is yet to be fully elucidated, related abietane diterpenoids are known to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its induction is a key strategy in cancer therapy.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at its GI50 concentration for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Annexin V-FITC/PI apoptosis assay workflow.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. Many natural products, including abietane diterpenoids, have demonstrated potent anti-inflammatory effects. While specific data on this compound is limited, related compounds have been shown to inhibit key inflammatory mediators.

Potential Mechanisms of Action

The anti-inflammatory effects of abietane diterpenoids are often attributed to their ability to modulate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce NO via the induction of iNOS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Simplified NF-κB signaling pathway.

Simplified MAPK signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Phenolic compounds like this compound are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.

Experimental Protocols for Antioxidant Capacity

Several assays are commonly used to evaluate the antioxidant capacity of a compound in vitro.

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Prepare a methanolic solution of DPPH.

-

Mix the DPPH solution with various concentrations of this compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS radical cation, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Prepare the ABTS radical cation solution and let it stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance.

-

Mix the diluted ABTS solution with various concentrations of this compound.

-

Incubate for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound, an abietane diterpenoid, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. The available data on its cytotoxic effects against various cancer cell lines are promising. While specific quantitative data on its anti-inflammatory and antioxidant activities are still needed, the known properties of related abietane diterpenoids suggest that this compound is likely to be active in these areas as well.

Future research should focus on:

-

Comprehensive screening of this compound against a wider panel of cancer cell lines to determine its full cytotoxic spectrum.

-

In-depth investigation of its anti-inflammatory effects, including the determination of IC50 values for the inhibition of key inflammatory mediators and elucidation of its impact on the NF-κB and MAPK signaling pathways.

-

Quantitative assessment of its antioxidant capacity using a battery of standard assays.

-

Elucidation of the detailed molecular mechanisms underlying its anticancer and anti-inflammatory activities, including the identification of specific molecular targets.

-

In vivo studies to evaluate the efficacy and safety of this compound in preclinical models of cancer and inflammatory diseases.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. Phytochemical Study and Antiglioblastoma Activity Assessment of Plectranthus hadiensis (Forssk.) Schweinf. ex Sprenger var. hadiensis Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US9809615B2 - Anti-cancer compounds from invasive salvinias and methods of treating cancer - Google Patents [patents.google.com]

An In-depth Technical Guide on the Potential Regulation of SUMOylation by 11-Hydroxysugiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular physiology and pathology. Among these, SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, has emerged as a pivotal process governing a multitude of cellular events, including transcriptional regulation, cell cycle progression, DNA repair, and signal transduction.[1][2][3] The SUMOylation cascade is a dynamic and reversible process orchestrated by a dedicated enzymatic machinery, comprising E1-activating enzymes (SAE1/SAE2), an E2-conjugating enzyme (Ubc9), E3 ligases, and SUMO-specific proteases (SENPs) that reverse the modification. Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making its components attractive targets for therapeutic intervention.

11-Hydroxysugiol is a diterpenoid natural product that has been investigated for various biological activities. However, its specific effects on the SUMOylation pathway have not been extensively characterized. This technical guide provides a comprehensive framework for investigating the potential regulatory role of this compound on SUMOylation. It details the necessary experimental protocols, hypothetical data presentation, and visual representations of the key pathways and workflows to guide researchers in this endeavor.

The SUMOylation Pathway

The SUMOylation process involves a sequential enzymatic cascade. Initially, the SUMO precursor is processed by SENPs to expose a C-terminal di-glycine motif. The mature SUMO is then activated in an ATP-dependent manner by the E1 activating enzyme, a heterodimer of SAE1 and SAE2, forming a high-energy thioester bond between SUMO and the catalytic cysteine of SAE2. Subsequently, the activated SUMO is transferred to the catalytic cysteine of the E2 conjugating enzyme, Ubc9. Finally, with the aid of an E3 ligase, Ubc9 catalyzes the formation of an isopeptide bond between the C-terminal glycine of SUMO and a lysine residue on the target protein. This modification is reversible, and SENPs can cleave the isopeptide bond, releasing SUMO from the substrate.

Hypothetical Regulation of SUMOylation by this compound

A small molecule inhibitor like this compound could potentially interfere with the SUMOylation pathway at several key steps. The logical approach to determining its mechanism of action would be to systematically test its effect on the different enzymatic components of the cascade.

Detailed Experimental Protocols

To investigate the effect of this compound on SUMOylation, a series of biochemical and cell-based assays are required.

In Vitro SUMOylation Assay

This assay reconstitutes the SUMOylation cascade in a test tube to assess the overall effect of a compound on the pathway.

Materials:

-

Recombinant human SAE1/SAE2 (E1)

-

Recombinant human Ubc9 (E2)

-

Recombinant human SUMO-1/2/3

-

Recombinant substrate protein (e.g., RanGAP1)

-

ATP solution (10 mM)

-

SUMOylation reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

SDS-PAGE loading buffer

-

Anti-SUMO antibody

-

Anti-substrate antibody

Protocol:

-

Prepare a reaction mixture containing SUMOylation reaction buffer, E1 enzyme (50 nM), E2 enzyme (200 nM), SUMO protein (5 µM), and substrate protein (1 µM).

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO as a vehicle control to the reaction mixtures.

-

Pre-incubate the mixtures for 15 minutes at 30°C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reactions for 1 hour at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting with anti-SUMO and anti-substrate antibodies to detect the SUMOylated form of the substrate.

Hypothetical Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Dependent Inhibition of In Vitro SUMOylation by this compound

| This compound (µM) | % SUMOylated Substrate (Mean ± SD) | % Inhibition |

| 0 (Control) | 100 ± 5.2 | 0 |

| 0.1 | 95 ± 4.8 | 5 |

| 1 | 78 ± 6.1 | 22 |

| 10 | 45 ± 3.9 | 55 |

| 50 | 12 ± 2.5 | 88 |

| 100 | 5 ± 1.8 | 95 |

Table 2: Hypothetical IC50 Values of this compound for SUMOylation Enzymes

| Enzyme Target | IC50 (µM) | Assay Type |

| SAE1/SAE2 (E1) | 8.5 | ATP-PPi Exchange Assay |

| Ubc9 (E2) | > 100 | E2-SUMO Thioester Formation Assay |

| PIAS1 (E3) | > 100 | In Vitro SUMOylation with E3 |

| SENP1 | > 100 | SENP Protease Assay |

These tables would be populated with experimental data to provide a clear quantitative summary of the compound's potency and selectivity.

Conclusion

This technical guide outlines a systematic approach to investigate the potential regulatory effects of this compound on the SUMOylation pathway. By following the detailed experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively characterize the mechanism of action of this natural product. The identification of novel small molecule modulators of SUMOylation, such as potentially this compound, holds significant promise for the development of new therapeutic strategies for a range of human diseases. The methodologies described herein are broadly applicable to the study of other small molecules and their impact on this critical cellular process.

References

- 1. Mechanisms and functions of SUMOylation in health and disease: a review focusing on immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification by SUMOylation Controls Both the Transcriptional Activity and the Stability of Delta-Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sumoylation in Physiology, Pathology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 11-Hydroxysugiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxysugiol is a naturally occurring abietane diterpenoid found in plants such as Cryptomeria japonica and Salvia broussonetii. As a member of the diterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known and potential pharmacology of this compound, with a focus on its core biological activities, relevant experimental methodologies, and associated signaling pathways. While quantitative data for this compound is limited in the current literature, this guide also presents data from structurally related abietane diterpenoids to provide a comparative context for its potential efficacy.

Core Pharmacological Activities

Based on preliminary studies and the activities of related compounds, the core pharmacological activities of this compound are centered around acetylcholinesterase inhibition, antioxidant effects, and potential anti-inflammatory and cytotoxic properties.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

Antioxidant Activity

Many phenolic compounds, including abietane diterpenoids, exhibit antioxidant activity. This is often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound is an area of active investigation.

Anti-Inflammatory and Cytotoxic Potential

Structurally similar abietane diterpenoids have demonstrated significant anti-inflammatory and cytotoxic activities. These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, STAT3, and MAPK. While direct evidence for this compound is pending, its chemical structure suggests it may possess similar properties.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50 values) for the pharmacological activities of this compound are not extensively reported. To provide a frame of reference, the following table summarizes the activities of other relevant compounds.

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |

| Gossypol | IL-2 Release | Jurkat Cells | ~10 µM | [2] |

| Ursolic Acid | NF-κB Inhibition | HeLa Cells | 31 nM | [3] |

| Ursolic Acid | Cytotoxicity | HT-29 Cells | 3.5 µM | [3] |

| Goniothalamin | Cytotoxicity | HepG2 Cells | 4.6 µM | [4] |

| Doxorubicin | Cytotoxicity | HepG2 Cells | 0.29 µM |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to AChE activity.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (AChI) solution (15 mM in deionized water).

-

AChE solution (e.g., 0.1 U/mL in phosphate buffer).

-

Test compound (this compound) and positive control (e.g., galantamine) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound or control solution to each well.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of AChI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

-

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

Test compound (this compound) and positive control (e.g., ascorbic acid or Trolox) dissolved in a suitable solvent at various concentrations.

-

-

Assay Procedure:

-

Add 100 µL of the test compound or control solution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging against the logarithm of the compound concentration and determine the IC50 value.

-

Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., a cancer cell line like HepG2 or a normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of many natural products, including abietane diterpenoids, are often attributed to their ability to modulate key intracellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the following are highly relevant based on the activities of similar compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., pro-inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

Caption: Simplified NF-κB Signaling Pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, survival, and inflammation. It is often constitutively active in many cancers. Activation typically occurs through the phosphorylation of STAT3 by Janus kinases (JAKs) associated with cytokine or growth factor receptors. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.

Caption: Canonical STAT3 Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Key MAPK families include ERK, JNK, and p38. The activation of these kinases by upstream signals can lead to the phosphorylation of various transcription factors and other cellular proteins, thereby modulating gene expression and cellular responses.

Caption: General MAPK Signaling Cascade.

Experimental Workflow

A typical workflow for the pharmacological evaluation of a novel compound like this compound is outlined below.

Caption: Pharmacological Evaluation Workflow.

Conclusion

This compound presents a promising scaffold for further pharmacological investigation. Its structural similarity to other bioactive abietane diterpenoids, coupled with preliminary findings of its acetylcholinesterase inhibitory activity, suggests a potential for therapeutic applications in neurodegenerative diseases, inflammation, and possibly cancer. Further research is warranted to fully characterize its pharmacological profile, including the determination of its potency and efficacy in various in vitro and in vivo models, and to elucidate its precise mechanisms of action at the molecular level. The experimental protocols and pathway analyses provided in this guide offer a robust framework for such future investigations.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Anti-inflammatory Effects of Gossypol on Human Lymphocytic Jurkat Cells via Regulation of MAPK Signaling and Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Salvia Diterpenoids: A Technical Guide for Researchers

An in-depth exploration of the chemistry, pharmacology, and experimental protocols for Salvia diterpenoids, offering a comprehensive resource for scientists and drug development professionals in the pursuit of novel therapeutics.

The genus Salvia, a cornerstone of traditional medicine worldwide, presents a rich and diverse reservoir of bioactive compounds. Among these, diterpenoids have emerged as a particularly promising class of molecules, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a detailed review of the current state of knowledge on Salvia diterpenoids, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of these multifaceted natural products.

Chemical Diversity of Salvia Diterpenoids

Salvia species are prolific producers of diterpenoids, which are C20 terpenoids derived from geranylgeranyl pyrophosphate (GGPP). These compounds are characterized by a wide array of carbocyclic skeletons, with the most common types being abietane, clerodane, labdane, and icetexane. The structural diversity within these classes is further expanded by various degrees of oxidation, cyclization, and substitution, leading to a vast number of unique compounds with distinct biological properties.

Table 1: Major Classes of Diterpenoids from Salvia Species

| Diterpenoid Class | Core Skeleton Description | Representative Examples | Key Biological Activities |

| Abietane | A tricyclic system with a 6-6-6 ring fusion. Often aromatic in ring C and can be modified into quinone structures. | Tanshinone IIA, Cryptotanshinone, Carnosic Acid, Ferruginol | Anticancer, Anti-inflammatory, Cardiovascular protection, Neuroprotective |

| Clerodane | A bicyclic system with a decalin core, often featuring a furan or butenolide side chain. | Salvinorin A, Splendidin | Hallucinogenic (κ-opioid receptor agonist), Cytotoxic |

| Labdane | A bicyclic system with a decalin core and a side chain at C-9. | Sclareol, Larixol | Antimicrobial, Cytotoxic |

| Icetexane | A rearranged abietane skeleton with a characteristic five-membered A ring. | Icetexone, Royleanone | Cytotoxic, Anti-inflammatory |

Pharmacological Activities and Quantitative Data

The diverse chemical structures of Salvia diterpenoids translate into a wide range of pharmacological effects. Extensive research has been conducted to quantify the potency of these compounds in various biological assays. The following tables summarize key quantitative data for some of the most studied activities.

Anticancer Activity

Many Salvia diterpenoids, particularly those with an abietane skeleton like the tanshinones, have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Table 2: Cytotoxic Activity of Selected Salvia Diterpenoids (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tanshinone IIA | Human breast cancer (MCF-7) | 2.5 - 10 | [1] |

| Human leukemia (HL-60) | 1.5 - 5 | [2] | |

| Human prostate cancer (PC-3) | 5 - 15 | [3] | |

| Cryptotanshinone | Human lung cancer (A549) | 3.2 | [1] |

| Human colon cancer (HCT116) | 1.8 | [4] | |

| Carnosic Acid | Human colon cancer (HT-29) | 15.2 | |

| Human leukemia (K562) | 10.5 | ||

| Ferruginol | Human leukemia (HL-60) | 7.7 | |

| Human breast cancer (MCF-7) | 9.3 | ||

| Icetexone | Human glioblastoma (U251) | 0.43 | |

| Human lung adenocarcinoma (SKLU-1) | 0.73 | ||

| Salvinorin A | Human lung carcinoma (A549) | 2.5 |

Antimicrobial Activity

Several diterpenoids from Salvia have shown inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 3: Antibacterial Activity of Selected Salvia Diterpenoids (MIC values in µg/mL)

| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |

| Carnosic Acid | Staphylococcus aureus | 8 | |

| Bacillus subtilis | 4 | ||

| Carnosol | Staphylococcus aureus | 16 | |

| Bacillus subtilis | 8 | ||

| Salvia officinalis extract | Escherichia coli | 6250 | |

| Listeria monocytogenes | 6250 | ||

| Salvia purpurea hexanic extract | Proteus mirabilis | 40 | |

| Staphylococcus aureus | 660-2660 |

Signaling Pathways Modulated by Salvia Diterpenoids

The therapeutic effects of Salvia diterpenoids are underpinned by their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Signaling Pathways of Tanshinone IIA

Tanshinone IIA, a major abietane diterpenoid from Salvia miltiorrhiza, exerts its anticancer effects by targeting multiple signaling cascades involved in cell proliferation, apoptosis, and metastasis.

Caption: Anticancer signaling pathways modulated by Tanshinone IIA.

Anti-inflammatory Signaling Pathway of Carnosic Acid

Carnosic acid, another prominent abietane diterpenoid found in several Salvia species, exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.

Caption: Anti-inflammatory signaling pathway of Carnosic Acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Salvia diterpenoids.

Isolation and Purification of Salvia Diterpenoids

A general workflow for the isolation and purification of diterpenoids from Salvia species involves extraction, fractionation, and chromatographic separation.

Caption: General workflow for the isolation of Salvia diterpenoids.

Detailed Protocol for Column Chromatography:

-

Preparation of the Column: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The mobile phase is passed through the column, and fractions are collected at regular intervals. The polarity of the solvent system is gradually increased to elute compounds with different polarities.

-

Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Pooling and Concentration: Fractions with similar TLC profiles are pooled together and the solvent is removed under reduced pressure.

Detailed Protocol for Preparative High-Performance Liquid Chromatography (HPLC):

-

Column and Mobile Phase Selection: A preparative C18 column is typically used. The mobile phase is a mixture of solvents, such as methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The composition of the mobile phase can be isocratic (constant) or a gradient (changing over time).

-

Sample Preparation: The partially purified fraction from column chromatography is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Separation and Detection: The sample is separated on the column, and the eluting compounds are detected using a UV detector at a specific wavelength (e.g., 254 nm or 280 nm).

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.

-

Purity Analysis: The purity of the isolated compounds is assessed by analytical HPLC.

Structural Characterization

The structures of isolated diterpenoids are elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.

-

¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can be used to confirm its structure.

Biological Activity Assays

Sulforhodamine B (SRB) Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the cytotoxicity of compounds against adherent cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Washing: Unbound dye is washed away with acetic acid.

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris-based solution, and the absorbance is measured at a specific wavelength (typically around 515 nm). The IC₅₀ value is then calculated.

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion and Future Perspectives